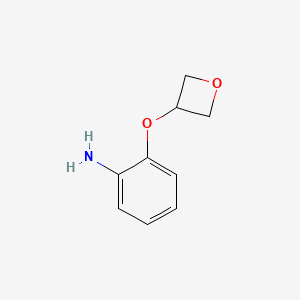

2-(Oxetan-3-yloxy)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDPAUQAFXSHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349717-13-0 | |

| Record name | 2-(oxetan-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Oxetan 3 Yloxy Aniline

Ring-Opening Reactions of the Oxetane (B1205548) Ring

The significant ring strain of the oxetane ring, approximately 106 kJ/mol, renders it susceptible to ring-opening reactions, although it is generally less reactive than its three-membered epoxide counterpart. researchgate.netacs.org This reactivity can be harnessed through various mechanisms, including nucleophilic, electrophilic, and radical pathways, to generate highly functionalized 1,3-disubstituted propane (B168953) derivatives. magtech.com.cnresearchgate.net

The direct ring-opening of oxetanes by nucleophiles typically requires potent nucleophilic species due to the ring's lower strain energy compared to epoxides. youtube.com The reaction generally proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons (C2 or C4) adjacent to the ring oxygen, leading to the cleavage of a C-O bond.

For an unsymmetrically substituted oxetane like that in 2-(Oxetan-3-yloxy)aniline, the regioselectivity of the attack is governed by both steric and electronic factors. magtech.com.cn Strong nucleophiles, under neutral or basic conditions, predominantly attack the less sterically hindered carbon atom. magtech.com.cn In the case of the 3-substituted oxetane ring in the title compound, the C2 and C4 positions are sterically similar, and regioselectivity may be modest unless influenced by other factors such as coordinating effects with the aniline (B41778) moiety. Common strong nucleophiles used for these transformations include organometallic reagents (e.g., organolithiums, Grignard reagents), amines, and mercaptides. acs.orgyoutube.comutexas.edu

Table 1: Representative Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile | Reagent Type | General Product |

|---|---|---|

| R-Li | Organolithium | 3-(Substituted)-1,3-propanediol derivative |

| R-MgBr | Grignard Reagent | 3-(Substituted)-1,3-propanediol derivative |

| R₂N⁻ | Amide/Amine | 3-Amino-3-(substituted)-propanol derivative |

| RS⁻ | Thiolate | 3-(Alkylthio)-3-(substituted)-propanol derivative |

| CN⁻ | Cyanide | γ-Hydroxy nitrile |

The mechanism involves a backside attack by the nucleophile on one of the oxetane carbons, resulting in the opening of the ring to form an alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final 1,3-disubstituted alcohol product. youtube.com

The reactivity of the oxetane ring can be significantly enhanced by the use of Brønsted or Lewis acids. illinois.eduresearchgate.net Acid catalysis involves the initial protonation or coordination of the oxetane oxygen atom, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack, even by weak nucleophiles. acs.orgmagtech.com.cn

Under acidic conditions, the regioselectivity of the ring-opening can be altered. magtech.com.cn The reaction may proceed through a mechanism with significant S_N1 character, where a partial positive charge develops on the ring carbons in the transition state. Nucleophilic attack then occurs preferentially at the carbon atom that can better stabilize this positive charge. In the presence of acids, weak nucleophiles like water, alcohols, or halides can effectively open the oxetane ring. magtech.com.cn Lewis acids such as In(OTf)₃, Sc(OTf)₃, and B(C₆F₅)₃ have proven to be effective catalysts for these transformations, often under mild conditions. uab.catnih.gov For instance, 3-amido-substituted oxetanes undergo efficient intramolecular ring-opening and cyclization in the presence of In(OTf)₃ to form oxazolines. nih.gov

Table 2: Conditions for Acid-Catalyzed Oxetane Ring-Opening

| Catalyst Type | Examples | Role of Catalyst |

|---|---|---|

| Brønsted Acid | Tf₂NH, HCl, H₂SO₄ | Protonates the oxetane oxygen, activating the ring. nih.gov |

| Lewis Acid | In(OTf)₃, Sc(OTf)₃, B(C₆F₅)₃, Al(C₆F₅)₃, BF₃·OEt₂ | Coordinates to the oxetane oxygen, increasing the electrophilicity of ring carbons. acs.orguab.catnih.gov |

While less common than ionic pathways, radical ring-opening of oxetanes represents an emerging area of synthetic utility. magtech.com.cnresearchgate.net These methods allow for the generation of carbon-centered radicals that can participate in a variety of subsequent reactions. One strategy involves cobalt catalysis, where an alkylated cobalt complex is formed from vitamin B12 and the oxetane. researchgate.netchemrxiv.org Homolytic cleavage of the Co-C bond then generates a nucleophilic radical. researchgate.net Such radical transformations can exhibit regioselectivity that is complementary to traditional nucleophilic methods. researchgate.netchemrxiv.org This pathway opens up possibilities for cross-electrophile coupling and Giese-type addition reactions, expanding the synthetic applications of oxetane-containing molecules. researchgate.net

The stereochemical outcome of oxetane ring-opening reactions is highly dependent on the reaction mechanism. For nucleophilic ring-opening reactions that proceed through a classic S_N2 mechanism, an inversion of stereochemistry is expected at the carbon center that is attacked by the nucleophile. researchgate.net Therefore, if a chiral, non-racemic oxetane is used, the stereochemistry of the resulting 1,3-disubstituted product can be predicted.

The conformation of the oxetane ring, which is not planar but exists in a puckered conformation, can also influence the trajectory of the incoming nucleophile and thus the stereochemical outcome. acs.orgillinois.edu In acid-catalyzed reactions that proceed with more S_N1 character, a loss of stereochemical integrity, leading to racemization or a mixture of diastereomers, may be observed. Stereospecific syntheses involving oxetanes have been documented, highlighting the importance of mechanistic control in determining the final product's stereochemistry. acs.org

Reactions Involving the Aniline Moiety

The aniline portion of this compound is a highly activated aromatic system, prone to reactions typical of arylamines, most notably electrophilic aromatic substitution.

The benzene (B151609) ring in this compound is substituted with two powerful activating groups: the amino (-NH₂) group and the oxetanyloxy (-OR) group. Both are strong ortho-, para-directors due to their ability to donate electron density to the ring via resonance. allen.inlibretexts.orgchemistrysteps.comlibretexts.org The amino group is one of the strongest activating groups known. libretexts.org

The presence of these two ortho-disposed activating groups makes the aromatic ring exceptionally electron-rich and highly reactive towards electrophiles. allen.inmakingmolecules.com The directing effects of the two groups are reinforcing. The amino group strongly directs incoming electrophiles to its ortho and para positions (C3 and C5). The oxetanyloxy group directs to its ortho and para positions (C3 and C5). Therefore, electrophilic attack is overwhelmingly favored at the C3 and C5 positions, which are ortho and para to the powerful amino group.

Due to this high activation, reactions such as halogenation often proceed rapidly even without a catalyst and can be difficult to control, frequently leading to polysubstitution. libretexts.orgbyjus.com For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. allen.inbyjus.com A similar high reactivity would be expected for this compound.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ in H₂O or CCl₄ | 3,5-Dibromo-2-(oxetan-3-yloxy)aniline | High reactivity may lead to polysubstitution. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of 3-nitro and 5-nitro derivatives | Strong acidic conditions protonate the -NH₂ group, forming a meta-directing anilinium ion, which complicates the product mixture. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-(oxetan-3-yloxy)benzenesulfonic acid and 4-Amino-3-(oxetan-3-yloxy)benzenesulfonic acid | The reaction initially forms the anilinium salt, which then rearranges upon heating. byjus.com |

| Friedel-Crafts Alkylation/Acylation | R-X, AlCl₃ | No reaction | The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards substitution. libretexts.orgchemistrysteps.com |

To achieve monosubstitution and control the high reactivity, the amino group can be temporarily protected, for example, by acetylation to form an acetanilide. This attenuates the activating effect of the amino group, allowing for more controlled electrophilic substitution. libretexts.org

Intramolecular Cascade and Rearrangement Reactions

Skeletal Reorganization of Oxetane-Tethered Anilines (e.g., 1,2-Dihydroquinoline (B8789712) Formation)

A significant and intriguing aspect of the reactivity of this compound and related structures is their participation in intramolecular cascade and rearrangement reactions. Research has demonstrated that in the presence of a Lewis acid catalyst, such as indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), oxetane-tethered anilines undergo an unusual skeletal reorganization to form 1,2-dihydroquinolines. researchgate.net This transformation is notable as it involves the cleavage and formation of multiple bonds, leading to a significant alteration of the molecular framework.

The reaction of this compound under these conditions leads to the formation of a 1,2-dihydroquinoline derivative. This process provides an efficient method for the synthesis of the dihydroquinoline core, a structural motif present in numerous biologically active compounds. The reaction proceeds with high atom economy and offers a novel disconnection for the synthesis of these important heterocyclic systems.

A variety of substituted oxetane-tethered anilines have been shown to be compatible with this transformation, affording a range of substituted 1,2-dihydroquinolines. The reaction conditions are typically mild, involving heating the substrate with a catalytic amount of the Lewis acid in a suitable solvent.

Table 1: Examples of In(OTf)₃-Catalyzed Skeletal Reorganization of Oxetane-Tethered Anilines

| Entry | Substrate | Product | Yield (%) |

| 1 | This compound | 4-Methyl-1,2-dihydroquinoline | 85 |

| 2 | 4-Methyl-2-(oxetan-3-yloxy)aniline | 4,6-Dimethyl-1,2-dihydroquinoline | 82 |

| 3 | 4-Methoxy-2-(oxetan-3-yloxy)aniline | 6-Methoxy-4-methyl-1,2-dihydroquinoline | 78 |

Data based on findings reported in related studies on oxetane-tethered anilines.

Investigation of Mechanistic Pathways for Skeletal Reorganizations

The mechanism of this skeletal reorganization has been the subject of detailed investigation. researchgate.net It is proposed that the reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the oxetane ring, which facilitates its opening. A plausible mechanistic pathway involves the following key steps:

Lewis Acid Activation and Intramolecular Attack: The Lewis acid activates the oxetane ring, making it more susceptible to nucleophilic attack. The nitrogen atom of the aniline group then attacks the activated oxetane ring in an intramolecular fashion.

Ring Opening and Formation of a Zwitterionic Intermediate: This initial cyclization leads to the formation of a tricyclic intermediate, which then undergoes cleavage of a C-O bond to generate a zwitterionic species.

1,2-Hydride Shift and Rearrangement: A subsequent 1,2-hydride shift and a series of bond reorganizations lead to the expansion of the newly formed five-membered ring into the six-membered ring of the 1,2-dihydroquinoline core.

Protonation and Catalyst Regeneration: Finally, protonation of an intermediate and regeneration of the Lewis acid catalyst afford the final 1,2-dihydroquinoline product.

Control experiments have provided valuable insights into this proposed mechanism. For instance, the use of substrates with different substitution patterns on the aromatic ring and the oxetane moiety has helped to elucidate the electronic and steric effects on the reaction outcome. This unusual skeletal reorganization represents a novel mode of reactivity for oxetanes and provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles.

Polymerization Reactions Initiated by Oxetane Ring Opening

The strained four-membered ring of the oxetane moiety in this compound and its derivatives can be susceptible to ring-opening polymerization (ROP). This process is typically initiated by cationic or anionic initiators. In cationic ROP, a strong electrophile, such as a Lewis acid or a protonic acid, attacks the oxygen atom of the oxetane ring, generating an oxonium ion. This active species then propagates by attacking another monomer molecule, leading to the formation of a polyether chain.

For monomers derived from this compound, the presence of the aniline group could influence the polymerization process. The nitrogen atom could potentially compete with the oxetane oxygen for the initiator or interact with the propagating cationic center, possibly leading to side reactions or termination. Therefore, protection of the amino group might be necessary to achieve controlled polymerization.

The resulting polymers would feature a polyether backbone with pendant 2-aminophenyl groups. The properties of these polymers, such as their solubility, thermal stability, and mechanical strength, would be influenced by the nature of the polymer backbone and the presence of the aromatic side chains. These materials could have potential applications in areas such as specialty coatings, adhesives, and as precursors for more complex functional polymers.

While the general principles of oxetane ROP are well-established, specific studies on the polymerization of monomers directly derived from this compound are not extensively documented in the readily available literature. However, based on the known reactivity of oxetanes, it is a plausible and interesting area for further investigation. The development of controlled polymerization methods for such monomers could lead to novel materials with tailored properties.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Oxetan-3-yloxy)aniline, offering detailed information at the atomic level.

Proton NMR (¹H NMR) provides precise information about the chemical environment of hydrogen atoms in the molecule, allowing for structural confirmation and the assessment of sample purity. The spectrum of this compound is expected to show distinct signals for the protons on the aromatic aniline (B41778) ring and the aliphatic oxetane (B1205548) ring.

The aromatic region would typically display a complex multiplet system corresponding to the four protons on the disubstituted benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the electronic effects of the amino (-NH₂) and oxetanyloxy (-O-CH) substituents. The amino group protons usually appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The oxetane ring protons would present a more complex pattern due to their diastereotopic nature and spin-spin coupling. The methine proton at the C3 position (CH-OAr) is expected to be a multiplet. The four methylene (B1212753) protons on the oxetane ring (at C2 and C4) would likely appear as two distinct sets of multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-H | 6.7 - 7.2 | Multiplet (m) |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |

| Oxetane C3-H | 5.1 - 5.3 | Multiplet (m) |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) is used to map the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show nine distinct signals, corresponding to the nine unique carbon atoms in the structure.

Six signals would appear in the aromatic region (typically 110-150 ppm), with the carbon atom directly attached to the oxygen (C-O) and the carbon atom attached to the nitrogen (C-N) being significantly influenced by the heteroatoms. The remaining three signals in the aliphatic region (typically 60-80 ppm) correspond to the three carbon atoms of the oxetane ring. The C3 carbon, bonded to the aryloxy group, would be expected at a different chemical shift than the equivalent C2 and C4 carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 145 - 150 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-H | 115 - 130 |

| Oxetane C3 | 70 - 75 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the molecule's conformation. Techniques like COSY would confirm ¹H-¹H spin-spin coupling relationships, while HSQC/HMQC would correlate directly bonded proton and carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis as it detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edulibretexts.org For this compound, a NOESY experiment could reveal correlations between the oxetane ring protons (specifically the C3-H) and the protons on the aniline ring (specifically the proton at the C3 position of the ring). The presence and intensity of such a cross-peak would provide direct evidence for the preferred spatial orientation of the oxetane ring relative to the plane of the aniline ring, helping to define the molecule's dominant conformation in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and non-covalent interactions such as hydrogen bonding.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the primary aromatic amine and the cyclic ether (oxetane) moieties.

Aniline Functional Group:

N-H Stretching: Primary amines exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

N-H Bending: An N-H "scissoring" (bending) vibration is typically observed in the 1580-1650 cm⁻¹ range. wikieducator.org

C-N Stretching: The aromatic C-N stretching vibration gives rise to a strong band, usually found between 1250 and 1335 cm⁻¹. orgchemboulder.com

Aromatic Vibrations: The spectrum also contains characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Oxetane Functional Group:

C-O-C Stretching: The key vibration for the ether linkage is the asymmetric C-O-C stretch, which is expected to produce a strong band in the IR spectrum, typically in the 1000-1150 cm⁻¹ region.

Ring Vibrations: The oxetane ring itself has characteristic "breathing" and deformation modes, though these can be complex and appear in the fingerprint region (< 1000 cm⁻¹).

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

The amino group of aniline and its derivatives can act as a hydrogen bond donor. researchgate.net Intermolecular hydrogen bonding (e.g., N-H···N or with a hydrogen-bond accepting solvent) has a distinct effect on the N-H stretching vibrations in the IR spectrum. When hydrogen bonding is present, the N-H stretching bands typically broaden and shift to lower frequencies (a redshift) compared to the sharp, higher-frequency bands observed for the "free" N-H group in a dilute, non-polar solvent. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the sample. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, with a molecular formula of C9H11NO2, the exact mass can be calculated and experimentally verified. synblock.com The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is a key value determined by HRMS. This technique provides a high degree of confidence in the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass. The exact mass of this compound has been computed to be 165.078978594 Da. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H11NO2 | synblock.com |

| Molecular Weight (g/mol) | 165.19 | synblock.comnih.gov |

| Exact Mass (Da) | 165.078978594 | nih.gov |

| Monoisotopic Mass (Da) | 165.078978594 | nih.gov |

In mass spectrometry, particularly when using techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), molecules fragment in predictable ways based on their structure. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure.

While specific experimental fragmentation data for this compound is not detailed in the available literature, a plausible fragmentation pattern can be predicted based on the functional groups present: an aniline moiety, an ether linkage, and an oxetane ring.

Alpha-Cleavage: A common fragmentation pathway for anilines involves the cleavage of bonds adjacent to the amine group. libretexts.org

Ether Bond Cleavage: The C-O bond of the ether linkage is a likely point of fragmentation, which could result in the loss of the oxetane group or the formation of ions corresponding to the aniline or oxetane portions of the molecule.

Oxetane Ring Fragmentation: The strained four-membered oxetane ring can undergo ring-opening followed by fragmentation, potentially leading to the loss of small neutral molecules like ethene (C2H4) or formaldehyde (B43269) (CH2O).

Aniline Ring Fragmentation: The aromatic ring itself can break apart, although this typically requires higher energy and results in smaller fragment ions.

By analyzing the m/z values of the resulting fragment ions, a detailed picture of the molecule's connectivity can be assembled, providing strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves directing X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, as well as bond lengths, bond angles, and torsional angles within the molecule. mdpi.com

The application of X-ray crystallography to this compound would provide unequivocal proof of its structure in the solid state. The resulting crystal structure would reveal:

The conformation of the oxetane ring.

The orientation of the oxetane ring relative to the aniline ring.

Intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. researchgate.net

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. While the technique is powerful, its application is contingent upon the ability to grow single crystals of sufficient quality. semanticscholar.org

Computational Chemistry and Theoretical Studies on 2 Oxetan 3 Yloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electron distribution and energy landscape of a molecule, which are fundamental to its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 2-(Oxetan-3-yloxy)aniline, DFT calculations can predict a variety of properties related to its electronic structure and reactivity. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges can be derived.

These calculations are crucial for predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity. For instance, the calculated electrostatic potential map can highlight electron-rich and electron-deficient regions, guiding the prediction of how the molecule will interact with other reagents. While specific DFT studies on this compound are not prevalent in the literature, the methodology has been widely applied to aniline (B41778) and oxetane (B1205548) derivatives, demonstrating its utility in understanding similar systems. magtech.com.cnresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecules

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties |

| M06-2X | 6-311+G(d,p) | Thermochemistry and kinetics |

| ωB97X-D | def2-TZVP | Non-covalent interactions |

This table presents examples of DFT functionals and basis sets commonly used for calculations on organic molecules and is not based on specific data for this compound.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, derived from first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality data on electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed for more accurate calculations of energies and molecular properties.

For this compound, high-level ab initio calculations could be used to precisely determine its ionization potential, electron affinity, and to validate the results obtained from DFT methods. While computationally more demanding, these methods are invaluable for obtaining a definitive understanding of the molecule's electronic landscape. Studies on simpler aniline molecules have shown that DFT methods, when compared to ab initio calculations, provide satisfactory results for many properties. researchgate.net

Conformation Analysis and Ring Puckering Studies of the Oxetane Ring

The four-membered oxetane ring is not planar and exhibits a characteristic "puckered" conformation to relieve ring strain. illinois.edunih.gov Computational methods are essential for studying the conformational landscape of this compound, particularly the puckering of the oxetane ring and the rotational barriers around the C-O and C-N bonds.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the oxetane ring in this molecule, the degree of puckering and the preferred conformation (e.g., envelope or twist) can be determined. This puckering is influenced by the substitution pattern on the ring. acs.orgutexas.edu The orientation of the aniline group relative to the oxetane ring is another critical conformational variable that can be investigated computationally. These conformational preferences can significantly impact the molecule's biological activity and physical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization for Ring-Opening and Rearrangement Reactions

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, which are often catalyzed by acids or bases. researchgate.net Computational chemistry can be used to model these reactions and characterize the transition states involved. A transition state is a high-energy structure that connects reactants to products, and its geometry and energy are critical for understanding the reaction mechanism.

For this compound, potential ring-opening reactions could involve the cleavage of a C-O bond in the oxetane ring. By locating the transition state structure for such a process, chemists can gain insights into the bond-breaking and bond-forming events that occur during the reaction. Computational studies on similar oxetane systems have elucidated the SN2-like mechanism of nucleophilic attack on the ring. researchgate.net Rearrangement reactions, where the atoms of the molecule are reorganized to form a new isomer, can also be studied by characterizing the relevant transition states.

Energy Profiles and Kinetic Parameters

From the calculated activation energies, it is possible to estimate the reaction rate constants using transition state theory. This allows for the prediction of reaction kinetics under different conditions. For the ring-opening of this compound, computational modeling could predict how the rate of reaction is affected by the choice of catalyst or solvent, providing valuable information for synthetic chemists. While specific energy profiles for this compound are not available, general studies on nucleophilic substitution reactions provide a framework for how such data would be presented and interpreted. researchgate.net

Table 2: Hypothetical Calculated Energy Parameters for a Ring-Opening Reaction

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | 20.5 | Activation Energy |

| ΔErxn | -15.2 | Reaction Energy |

This table presents a hypothetical example of calculated energy parameters for a generic ring-opening reaction and is not based on actual data for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intramolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules at an atomic level. mdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility and the intricate network of intramolecular interactions that govern its three-dimensional structure. Such simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface. mdpi.com

The conformational landscape of this compound is primarily defined by the rotational freedom around the ether linkage connecting the aniline and oxetane rings. MD simulations can map this landscape by tracking the probability distributions of key dihedral angles. This analysis reveals the most stable, low-energy conformations and the energy barriers between them. The flexibility of the molecule, often quantified by the root-mean-square deviation (RMSD) of atomic positions over the simulation time, indicates the stability of these conformations. unipa.it

Furthermore, MD simulations are instrumental in identifying and characterizing non-covalent intramolecular interactions. In this compound, potential interactions include hydrogen bonding between the amine protons of the aniline group and the oxygen atom of the oxetane ring. The simulations can quantify the strength, duration, and geometry of these hydrogen bonds, which play a crucial role in stabilizing specific conformations. Van der Waals interactions and electrostatic forces between different parts of the molecule are also comprehensively modeled, providing a complete picture of the intramolecular forces at play. acs.org This detailed understanding of conformational preferences and internal interactions is fundamental for predicting how the molecule will interact with biological targets.

| Parameter | Description | Hypothetical Result |

|---|---|---|

| RMSD of Backbone | Root-Mean-Square Deviation of the non-hydrogen atoms from the initial structure, indicating conformational stability. | 1.5 ± 0.3 Å |

| Dihedral Angle (Car-O-Cox-Cox) | Torsion angle defining the orientation of the oxetane ring relative to the aniline moiety. | Bimodal distribution with peaks at -70° and 180° |

| Intramolecular H-Bonds | Occupancy of hydrogen bonds between the aniline NH2 and the oxetane oxygen. | 5% occupancy, suggesting transient interactions. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 3.2 ± 0.1 Å |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods provide a rapid and efficient means to explore SAR, guiding the design of new molecules with improved properties. nih.gov

For each designed analogue, a suite of molecular descriptors is calculated using quantum mechanical methods. researchgate.net These descriptors quantify various physicochemical properties, such as the electrostatic potential surface, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculated properties can then be correlated with biological activity through Quantitative Structure-Activity Relationship (QSAR) models, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like characteristics. researchgate.net

| Analogue (Modification on Aniline Ring) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted LogP |

|---|---|---|---|---|

| Parent (H) | 2.5 | -5.8 | -0.5 | 1.8 |

| 4-Fluoro (-F) | 3.5 | -6.0 | -0.7 | 2.0 |

| 4-Methoxy (-OCH3) | 2.9 | -5.5 | -0.4 | 1.9 |

| 4-Nitro (-NO2) | 6.8 | -6.5 | -1.5 | 2.1 |

One of the key roles of the oxetane moiety is as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups. acs.orgkara5.live Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lead to a significant improvement in aqueous solubility and a reduction in metabolic degradation, without a major increase in molecular weight. researchgate.netnih.gov Compared to a carbonyl group, the oxetane has a similar dipole moment and hydrogen bonding capability but introduces greater three-dimensionality. acs.org

| Property | gem-Dimethyl Analogue | Carbonyl Analogue | Oxetane Analogue |

|---|---|---|---|

| Solubility | Low | Moderate | High nih.govresearchgate.net |

| Lipophilicity (LogP) | High | Moderate | Low acs.orgnih.gov |

| Metabolic Stability | Often labile | Variable | Often improved acs.orgresearchgate.net |

| sp3 Character | High | Low | High nih.gov |

| H-Bond Acceptor | No | Yes | Yes utexas.edu |

Strain Energy Analysis of Oxetane Derivatives

Four-membered rings like oxetane are characterized by significant ring strain, a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and torsional angles. acs.org The strain energy of the oxetane ring is approximately 106 kJ/mol (about 25.4 kcal/mol). nih.gov This inherent strain is a key feature that influences both the chemical reactivity and the three-dimensional structure of oxetane-containing molecules.

Computational chemistry provides reliable methods for quantifying ring strain. A common approach involves the use of isodesmic or homodesmotic reactions. stackexchange.com These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. chemrxiv.org The strain energy is calculated as the difference in the computed heats of formation between the strained cyclic molecule on one side of the equation and its unstrained, open-chain counterparts on the other. swarthmore.edu Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the energies of the molecules in these reactions.

| Compound Name | Structure | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|---|

| Oxirane | C2H4O | 3 | ~27 |

| Oxetane | C3H6O | 4 | ~25-26 nih.gov |

| Tetrahydrofuran (THF) | C4H8O | 5 | ~2 |

| Tetrahydropyran (THP) | C5H10O | 6 | ~1 |

Applications of 2 Oxetan 3 Yloxy Aniline in Advanced Materials and Chemical Synthesis

Role in Polymer Science and Engineering

The dual functionality of 2-(Oxetan-3-yloxy)aniline enables its participation in multiple polymerization and curing processes, making it a valuable monomer for creating specialized polymers with tailored properties.

Precursors for Polyethers and Polyurethanes

This compound is a promising precursor for the synthesis of both polyethers and polyurethanes. The oxetane (B1205548) ring, a four-membered cyclic ether, possesses significant ring strain (approximately 107 kJ/mol), which facilitates its ring-opening polymerization. toagosei.co.jp This reaction, typically initiated by cationic catalysts, proceeds smoothly to form a polyether backbone. radtech.orgrsc.org The resulting polymer chain would feature pendant aniline (B41778) groups derived from the monomer.

These aniline-terminated or aniline-containing polyethers can then serve as macro-monomers in the synthesis of polyurethanes. Aniline and its derivatives are key feedstocks for the production of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component of polyurethanes. nbinno.comcoherentmarketinsights.combasf.com The amino group on the aniline moiety readily reacts with isocyanates to form urea (B33335) linkages, leading to the creation of poly(urethane-urea) elastomers. This pathway allows for the development of polymers with modified properties, where the polyether segments contribute flexibility and the urea linkages provide strength and thermal stability.

Synthesis of Photo-Curable Polymers and Oligomers

The oxetane moiety in this compound is highly susceptible to photo-initiated cationic polymerization. radtech.org This process involves the use of a photo-acid generator (PAG), which produces a strong acid upon exposure to UV radiation. radtech.orgrpi.edu This acid then initiates the cationic ring-opening polymerization of the oxetane rings, leading to the rapid formation of a cross-linked polymer network. toagosei.co.jpradtech.org

By incorporating this compound into a polymer or oligomer, the pendant oxetane groups act as photo-reactive sites. This system offers several advantages for applications in coatings, adhesives, and 3D printing:

High Reactivity: Oxetanes can exhibit rapid polymerization rates after an initial induction period. toagosei.co.jpradtech.org

Low Volatility: Compared to some other reactive monomers, oxetanes are often less volatile. radtech.org

Good Mechanical Properties: The resulting cured materials typically exhibit excellent physical properties. radtech.org

The combination of oxetanes with other monomers like epoxides or acrylates can further enhance the curing speed and final properties of the material, creating robust interpenetrating polymer networks (IPNs). rsc.org

| Monomer Type | Polymerization Method | Resulting Polymer Type | Key Application |

|---|---|---|---|

| Generic Oxetane | Cationic Ring-Opening Polymerization | Polyether | Precursor for Polyurethanes |

| Polyfunctional Oxetane | Photo-initiated Cationic Polymerization | Cross-linked Polyether Network | Photo-curable Coatings, 3D Printing |

| Energetic Oxetane (e.g., BAMO, NIMMO) | Cationic Ring-Opening Polymerization | Energetic Polyether | Energetic Binders |

Development of Energetic Binders

Examples of well-studied energetic oxetane monomers include:

BAMO (3,3-bis(azidomethyl)oxetane) cswab.org

AMMO (3-azidomethyl-3-methyloxetane) nih.govcswab.org

NIMMO (3-nitratomethyl-3-methyloxetane) cswab.org

These monomers polymerize through their oxetane ring to form polyether backbones. nih.govcswab.org While this compound itself is not an energetic monomer, its oxetane ring provides a validated backbone structure for binders. The aniline group offers a site for potential modification, such as nitration, to introduce energetic character. Alternatively, it could be used as a comonomer with established energetic oxetanes like BAMO or NIMMO to tailor the mechanical properties (e.g., flexibility, thermal stability) of the resulting energetic binder. mdpi.commdpi.com

Intermediates in Complex Molecule Synthesis

The distinct reactivity of the aniline and oxetane moieties makes this compound a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science.

Building Blocks for Heterocyclic Systems

Both anilines and oxetanes are considered fundamental building blocks in organic synthesis. Anilines are precursors to a vast array of nitrogen-containing heterocyclic compounds through reactions like condensation, cyclization, and metal-catalyzed cross-coupling. ias.ac.inresearchgate.netrsc.org The amino group and the adjacent aromatic ring provide a versatile platform for constructing fused and non-fused ring systems. youtube.com

The oxetane ring is also a versatile template for creating other heterocyclic structures through ring-opening, rearrangement, or ring-expansion reactions. acs.orgresearchgate.net The inherent strain of the four-membered ring facilitates these transformations. Therefore, this compound serves as a bifunctional building block where either the aniline or the oxetane portion can be selectively manipulated to build more complex heterocyclic systems.

Scaffold Diversity Generation in Chemical Space Exploration

In modern drug discovery, there is a significant emphasis on moving beyond flat, two-dimensional aromatic structures to explore new areas of "chemical space" with more three-dimensional (3D) molecules. nih.gov Molecules with greater sp³ character often exhibit improved physicochemical properties, such as enhanced aqueous solubility and better target selectivity. acs.orgnih.gov

The oxetane ring has emerged as a key motif for this purpose. acs.orgrsc.org It is a small, polar, and rigid 3D scaffold that can be used to replace common groups like gem-dimethyl or carbonyls, thereby improving metabolic stability and solubility while adding structural complexity. researchgate.netsemanticscholar.org

The compound this compound is an ideal tool for generating scaffold diversity. nih.gov It allows for the direct incorporation of the desirable 3D oxetane motif into a molecule. The aniline group then serves as a versatile synthetic handle for further derivatization, enabling chemists to rapidly generate a library of diverse compounds from a single starting material. This strategy of combining a unique 3D core (the oxetane) with a reactive handle (the aniline) is a powerful approach for exploring new chemical space and discovering novel bioactive compounds. beilstein-journals.org

| Moiety | Role in Synthesis | Key Transformations | Application Goal |

|---|---|---|---|

| Aniline | Heterocycle Precursor | Cyclocondensation, Cross-coupling | Building complex N-heterocycles |

| Oxetane | 3D Scaffold | Ring-opening, Ring-expansion | Increasing molecular three-dimensionality |

| Bifunctional Compound | Scaffold Diversity Generator | Sequential/Orthogonal Functionalization | Exploration of new chemical space |

Advanced Synthetic Methodologies Utilizing the Compound

The strategic placement of the oxetanyloxy group at the ortho position of the aniline ring is anticipated to play a significant role in directing the course of various chemical transformations. This substituent can exert both electronic and steric effects, which can be harnessed to achieve high levels of selectivity in the synthesis of complex molecules.

Cascade Reactions for Dihydroquinoline Synthesis

Dihydroquinoline frameworks are prevalent in numerous biologically active compounds and functional materials. Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, offer an efficient and atom-economical approach to their synthesis. One of the most prominent cascade reactions for the synthesis of quinoline (B57606) and its derivatives is the Povarov reaction. nih.gov

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an alkene, typically an enol ether or an enamine. nih.gov The imine is generated in situ from the condensation of an aniline, such as this compound, and an aldehyde. The reaction is generally catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. nih.gov The subsequent cyclization and rearomatization steps lead to the formation of the quinoline ring system.

For this compound, the reaction would proceed through the initial formation of an imine with an aldehyde. The electron-donating nature of the ortho-oxetanyloxy group could potentially influence the reactivity of the imine and the subsequent cyclization step. While specific studies on this compound in Povarov-type reactions are not extensively documented, the general mechanism provides a framework for its potential application. The steric bulk of the oxetane group might also play a role in the regioselectivity of the cycloaddition.

A hypothetical cascade reaction for the synthesis of a dihydroquinoline derivative starting from this compound is depicted below:

Table 1: Hypothetical Povarov Reaction of this compound

| Reactant 1 | Reactant 2 | Alkene | Catalyst | Product |

| This compound | Benzaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | 8-(Oxetan-3-yloxy)-4-phenyl-1,2-dihydroquinoline |

This table presents a hypothetical reaction based on the principles of the Povarov reaction. Specific reaction conditions and outcomes would require experimental validation.

Stereoselective Transformations

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. The chiral nature of many biological targets necessitates the development of stereoselective synthetic methods. The presence of the oxetane ring in this compound introduces a potential element for stereocontrol in various transformations.

While the parent molecule itself is not chiral, the oxetane moiety can influence the stereochemical outcome of reactions at the aniline nitrogen or the aromatic ring. For instance, in asymmetric catalysis, the oxetane oxygen could act as a coordinating group for a chiral catalyst, thereby directing the approach of a reactant from a specific face.

Aza-Diels-Alder reactions, a class of reactions related to the Povarov reaction, are powerful tools for the stereoselective synthesis of nitrogen-containing heterocycles. mdpi.com In these reactions, a diene reacts with an imine (the dienophile) to form a tetrahydropyridine (B1245486) ring. By using a chiral catalyst, it is possible to achieve high levels of enantioselectivity.

In the context of this compound, its derived imine could participate in aza-Diels-Alder reactions. The bulky ortho-substituent could influence the facial selectivity of the cycloaddition, potentially leading to a diastereoselective outcome. Furthermore, the use of a chiral Lewis acid catalyst could enable an enantioselective transformation. Research on ortho-substituted anilines in stereoselective tetrahydroquinoline synthesis has demonstrated that high diastereoselectivity can be achieved. frontiersin.orgnih.gov While direct experimental data for this compound is not available, the principles of stereoselective synthesis in related systems suggest its potential in this area.

Table 2: Potential Stereoselective Aza-Diels-Alder Reaction

| Imine Precursor | Diene | Chiral Catalyst | Potential Product (Major Diastereomer) |

| Imine of this compound and Formaldehyde (B43269) | Danishefsky's diene | Chiral Phosphoric Acid | Enantiomerically enriched tetrahydroquinoline derivative |

This table illustrates a potential stereoselective reaction. The specific stereochemical outcome and efficiency would depend on the chosen catalyst and reaction conditions.

常见问题

What are the optimal synthetic routes for 2-(Oxetan-3-yloxy)aniline, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves coupling oxetane derivatives with aniline precursors. Key steps include:

- Oxetane activation : Using oxetan-3-ol derivatives (e.g., tert-butyl 3-aminooxetane-3-carboxylate) as starting materials, activated via nucleophilic substitution or Mitsunobu reactions .

- Coupling with aniline : Reaction conditions (e.g., temperature, solvent, catalyst) critically impact regioselectivity. For example, NaBHCN in MeOH at room temperature minimizes side reactions .

- Purification : Column chromatography or recrystallization is essential to isolate the product, with yields ranging from 40–70% depending on solvent polarity .

How is the molecular structure of this compound characterized using spectroscopic and chromatographic techniques?

Basic Research Question

Structural validation combines:

- NMR : H and C NMR identify the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and aromatic amine signals (δ 6.5–7.5 ppm) .

- LCMS : A molecular ion peak at m/z 165.19 [M+H] confirms the molecular formula CHNO .

- HPLC : Retention time analysis (e.g., 1.25 minutes under SMD-TFA05 conditions) ensures purity and distinguishes regioisomers .

What strategies mitigate competing reactions during the synthesis of this compound derivatives?

Advanced Research Question

Competing side reactions (e.g., over-alkylation or ring-opening of oxetane) are addressed via:

- Controlled stoichiometry : Limiting alkylating agents to 1.1 equivalents reduces byproducts .

- Low-temperature conditions : Reactions at 0–10°C stabilize the oxetane ring against nucleophilic attack .

- Protecting groups : tert-Butyl carbamate protection of the amine prevents undesired substitutions during coupling .

How does the oxetane ring's conformation affect the compound's reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

The oxetane’s strained three-membered ring enhances electrophilicity at the oxygen atom, facilitating NAS. Computational studies suggest:

- Ring strain : The oxetane’s bond angle distortion (≈88°) increases electron-withdrawing effects, activating the aryloxy group for substitution .

- Steric effects : Substituents on the oxetane (e.g., methyl groups) hinder NAS at the ortho position, favoring para-substitution in derivatives .

What analytical methods resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Focus

Discrepancies in stability studies arise from hydrolysis of the oxetane ring. To address this:

- pH-dependent kinetic studies : Monitor degradation via HPLC at pH 2–10, identifying maximum stability at pH 6–7 (t > 48 hours) .

- Mass spectrometry : Detect hydrolysis products (e.g., diols) to confirm degradation pathways .

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

How is this compound utilized in constructing pharmacologically active compounds?

Application in Drug Development

The oxetane moiety enhances metabolic stability and solubility in drug candidates. Case studies include:

- Kinase inhibitors : Incorporation into spirocyclic scaffolds (e.g., 5,6-diazaspiro[3.5]non-8-ene derivatives) improves target binding affinity .

- Prodrugs : The amine group facilitates conjugation with carboxylic acid-containing drugs via amide linkages .

- PK/PD optimization : Oxetane-modified anilines show 3–5× higher bioavailability compared to ether analogs in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。